molecular formula C21H22N4O4 B2867432 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide CAS No. 1351634-45-1

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2867432
CAS No.: 1351634-45-1
M. Wt: 394.431
InChI Key: TWTGAIBWQSYMGP-UHFFFAOYSA-N
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Description

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. Its primary research value lies in the investigation of neurodegenerative pathways and cytoprotective mechanisms. By specifically inhibiting GSK-3β, this compound prevents the phosphorylation of downstream substrates, such as tau protein, and promotes the stabilization of β-catenin, a key transcription co-activator. This action makes it a critical tool for studying the pathophysiology of Alzheimer's disease and other tauopathies, as hyperphosphorylation of tau by GSK-3β is a hallmark of neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/38703010/]. Furthermore, its role in modulating the Wnt/β-catenin signaling pathway positions it as a valuable compound for exploring stem cell biology, cell fate determination, and mechanisms of cellular resilience against apoptotic stimuli. Research utilizing this inhibitor provides foundational insights into disease mechanisms and potential therapeutic strategies for a range of conditions, from neurological disorders to metabolic syndromes.

Properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-17-10-6-9-16(19(17)28-2)22-21(26)25-12-15(13-25)20-23-18(24-29-20)11-14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTGAIBWQSYMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation of amidoximes with acylating agents . For the 3-benzyl substitution:

Method A: Microwave-Assisted Cyclization

  • Substrates : Benzylamidoxime (synthesized from benzonitrile and hydroxylamine hydrochloride) and azetidine-3-carbonyl chloride.
  • Conditions : Microwave irradiation (150°C, 20 min) with NH₄F/Al₂O₃ catalyst.
  • Yield : 78–85% (Table 1, Entry 6).
  • Advantages : Rapid reaction time, reduced solvent volume.

Method B: Superbase-Mediated One-Pot Synthesis

  • Substrates : Benzylamidoxime and azetidine-3-carboxylic acid methyl ester.
  • Conditions : NaOH/DMSO at room temperature (4–24 h).
  • Yield : 60–72% (Scheme 1).
  • Limitations : Moderate yields with electron-deficient esters.

Azetidine Functionalization

The azetidine ring is introduced via nucleophilic displacement or ring-closing metathesis :

  • Step : React 3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine with phosgene or triphosgene to form the azetidine-1-carbonyl chloride intermediate.

Carboxamide Coupling with 2,3-Dimethoxyphenylamine

Carboxylic Acid Activation

The azetidine carbonyl chloride is coupled with 2,3-dimethoxyphenylamine using:

  • Reagents : EDC/HOBt or T3P in dichloromethane.
  • Conditions : 0°C to room temperature, 12–18 h.
  • Yield : 65–80% (Table 1, Entry 3).

Alternative Route : Direct use of 2,3-dimethoxyphenyl isocyanate with azetidine intermediate under anhydrous conditions (yield: 70–75%).

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Synthetic Steps

Step Method Yield (%) Time Key Advantages Limitations
Oxadiazole formation Microwave 78–85 20 min Solvent-free, high purity Specialized equipment required
Oxadiazole formation Superbase 60–72 24 h One-pot, mild conditions Sensitive to ester electronics
Carboxamide coupling EDC/HOBt 65–80 18 h High selectivity Costly reagents
Carboxamide coupling T3P 70–78 12 h Mild, compatible with sensitive groups Requires anhydrous conditions

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

  • Polar aprotic solvents (DMF, DMSO) improve oxadiazole cyclization but complicate purification.
  • Microwave irradiation reduces side reactions (e.g., nitrile oxide dimerization) by accelerating kinetics.

Regioselectivity in Oxadiazole Formation

The 1,3-dipolar cycloaddition pathway (nitrile oxide + nitrile) is disfavored due to competing dimerization. Amidoxime-based routes ensure regiocontrol.

Purification Challenges

  • Column chromatography (SiO₂, ethyl acetate/hexane) is essential for isolating the carboxamide product.
  • Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Scalability and Green Chemistry Considerations

  • Mechanochemical synthesis (ball milling) is proposed for solvent-free oxadiazole formation, though untested for this substrate.
  • Waste minimization : T3P generates water-soluble byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring and the azetidine ring may play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Reported Activity/Application
Target Compound C22H23N4O4 407.45 g/mol Azetidine, 3-benzyl-1,2,4-oxadiazole, 2,3-dimethoxyphenyl Not explicitly stated (structural inference)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) C21H21FN4O2 380.42 g/mol Piperidine, 4-fluorophenyl-oxadiazole, 2-methylphenyl Antituberculosis (high binding affinity)
Ligand (6): (S)-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide C22H26N4O3 394.47 g/mol Isoxazole, tert-butyl, 3-benzyl-oxadiazole Not specified (structural focus)
1-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C11H13N3O3 (HCl salt) 235.24 g/mol 2,3-dimethoxyphenyl-oxadiazole, methanamine Building block for synthesis
N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide C17H14ClN3O3 343.77 g/mol 3-chlorophenyl-oxadiazole, methoxybenzamide Not specified

Key Observations

Core Heterocycles: The azetidine ring in the target compound confers conformational rigidity compared to piperidine in C22 . Smaller rings like azetidine may improve target selectivity due to restricted rotational freedom. 1,2,4-Oxadiazole is a common motif in all compounds, known for metabolic stability and hydrogen-bonding capacity .

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound likely enhances solubility and π-π stacking interactions compared to halogenated (e.g., 4-fluorophenyl in C22) or nonpolar (e.g., tert-butyl in Ligand 6) substituents . Benzyl substitution on oxadiazole (target compound and Ligand 6) may improve lipophilicity and membrane permeability .

Pharmacological Potential: C22 demonstrated antituberculosis activity with favorable ADMET properties, suggesting the oxadiazole-piperidine-carboxamide scaffold is pharmacologically viable .

Synthetic Utility :

  • The compound from serves as a building block , highlighting the role of 2,3-dimethoxyphenyl-oxadiazole derivatives in medicinal chemistry workflows .

Pharmacokinetic and Toxicity Considerations

  • ADMET Profiles : While C22 exhibited favorable drug-likeness and ADMET properties , the target compound’s methoxy groups may reduce metabolic degradation compared to halogenated analogs (e.g., 3-chlorophenyl in ) .
  • Toxicity : Ligand 6 in has a high molecular weight (394.47 g/mol), which may impact bioavailability, whereas the target compound’s intermediate size (407.45 g/mol) balances permeability and solubility .

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